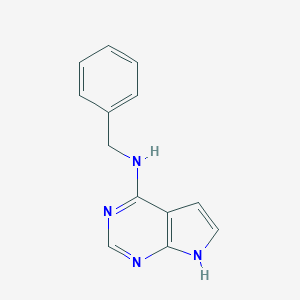

6-Benzylamino-7-deazapurine

Übersicht

Beschreibung

N-acetyl-L-Carnosine is a naturally occurring dipeptide composed of beta-alanine and L-histidine, with an additional acetyl group attached to the beta-alanine. This compound is known for its antioxidant properties and is commonly used in eye drops to treat and prevent cataracts. The acetylation of L-carnosine enhances its stability and bioavailability, making it more effective than L-carnosine alone .

Wirkmechanismus

Target of Action

It is known that deazapurines, a class of compounds to which 6-benzylamino-7-deazapurine belongs, are bioisosteres for purines and exist in several marketed drugs . More research is needed to identify the specific targets of this compound.

Mode of Action

Deazapurines, in general, are known to interact with their targets in a manner that often leads to derivatives with increased base-pairing in DNA or RNA or better binding to enzymes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that deazapurines are involved in the bacterial queuosine trna modification pathway and the dpd gene cluster . These pathways play a role in the synthesis of secondary metabolites such as toyocamacin . The specific pathways affected by this compound and their downstream effects need further investigation.

Result of Action

It is known that certain 2’-deoxyribonucleosides based on the 7-deazapurine fused with bulky heteroaromatic rings displayed potent anti-cancer activities . Whether this compound has similar effects is a subject of ongoing research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Acetyl-L-Carnosin kann durch die Kondensation von N-Acetyl-Beta-Alanin und L-Histidin synthetisiert werden. Der Prozess umfasst die folgenden Schritte :

Acetylierung von Beta-Alanin: Beta-Alanin wird mit Acetylchlorid in einem unpolaren Lösungsmittel wie Toluol bei 50 °C umgesetzt, um N-Acetyl-Beta-Alanin zu bilden.

Kondensation mit L-Histidin: N-Acetyl-Beta-Alanin wird dann in Gegenwart eines Kondensationsmittels mit L-Histidin kondensiert, um N-Acetyl-L-Carnosin zu bilden.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Synthese von N-Acetyl-L-Carnosin ähnliche Schritte, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Kristallisation und Filtrationstechniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Acetyl-L-Carnosin durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Acetylgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um L-Carnosin zu ergeben.

Oxidation: Es kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart reaktiver Sauerstoffspezies, was zur Bildung von oxidierten Derivaten führt.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Lösungen werden verwendet, um die Acetylgruppe zu hydrolysieren.

Oxidation: Reaktive Sauerstoffspezies oder Oxidationsmittel wie Wasserstoffperoxid können verwendet werden.

Hauptprodukte:

Hydrolyse: L-Carnosin und Essigsäure.

Oxidation: Oxidierte Derivate von N-Acetyl-L-Carnosin

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-Carnosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter :

Chemie: Als Modellverbindung verwendet, um antioxidative Mechanismen und die Radikalfängeraktivität zu untersuchen.

Biologie: Untersucht wegen seiner Rolle beim Zellschutz vor oxidativem Stress und seinem Potenzial, die Zelllebensdauer zu verlängern.

Medizin: Wird in der Ophthalmologie zur Behandlung und Vorbeugung von Katarakten eingesetzt. Es wird auch auf seine potenziellen neuroprotektiven Wirkungen bei neurodegenerativen Erkrankungen untersucht.

Industrie: Wird aufgrund seiner Stabilität und Bioverfügbarkeit bei der Formulierung von Augentropfen und anderen pharmazeutischen Produkten verwendet.

5. Wirkmechanismus

N-Acetyl-L-Carnosin übt seine Wirkungen über mehrere Mechanismen aus :

Antioxidative Aktivität: Es fängt reaktive Sauerstoff- und Stickstoffspezies ab, reduziert oxidativen Stress und verhindert Zellschäden.

Metallionenchelatisierung: Es bindet an Metallionen und verhindert, dass diese die Bildung von freien Radikalen katalysieren.

Entzündungshemmende Wirkungen: Es unterdrückt die Produktion von proinflammatorischen Mediatoren und reduziert Entzündungen.

Hemmung der Proteinaggregation: Es hemmt die Aggregation von Proteinen, was bei Erkrankungen wie Katarakt und neurodegenerativen Erkrankungen von Vorteil ist.

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-L-Carnosin wird mit anderen ähnlichen Verbindungen wie L-Carnosin und Anserin verglichen :

L-Carnosin: Während beide Verbindungen antioxidative Eigenschaften haben, ist N-Acetyl-L-Carnosin aufgrund der Acetylgruppe stabiler und bioverfügbarer.

Anserin: Ein weiteres Dipeptid mit ähnlichen antioxidativen Eigenschaften, aber N-Acetyl-L-Carnosin ist effektiver beim Eindringen in Gewebe wie die Hornhaut.

Ähnliche Verbindungen:

- L-Carnosin

- Anserin

- Carnosinderivate mit verschiedenen Modifikationen

N-Acetyl-L-Carnosin zeichnet sich durch seine verbesserte Stabilität, Bioverfügbarkeit und Wirksamkeit in medizinischen Anwendungen, insbesondere in der Ophthalmologie, aus.

Biologische Aktivität

6-Benzylamino-7-deazapurine is a purine analogue that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential as an antiviral, anticancer, and antimicrobial agent. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

This compound features a modified purine ring structure, where the 7-position is substituted with a benzylamino group. This structural modification enhances its interaction with biological targets compared to standard purines.

The biological activity of this compound is largely attributed to its ability to act as a nucleoside analogue, interfering with nucleic acid synthesis and function. It exhibits several mechanisms of action:

- Inhibition of Viral Replication : The compound mimics natural nucleosides, disrupting viral RNA and DNA synthesis.

- Antitumor Activity : It induces apoptosis in cancer cells by inhibiting key enzymes involved in nucleotide metabolism.

- Antimicrobial Effects : The compound shows activity against various bacterial and fungal strains by disrupting their nucleic acid synthesis.

Biological Activity Overview

The following table summarizes the biological activities of this compound based on recent research findings:

| Activity | Description | References |

|---|---|---|

| Antiviral | Effective against RNA viruses, including HIV and HCV. | |

| Antitumor | Induces cytotoxicity in various cancer cell lines (e.g., leukemia, melanoma). | |

| Antimicrobial | Exhibits activity against both gram-positive and gram-negative bacteria. | |

| Mechanism of Action | Acts as a nucleoside analogue, inhibiting nucleic acid synthesis. |

Antiviral Activity

A study demonstrated that this compound effectively inhibited the replication of the hepatitis C virus (HCV) in vitro. The compound showed a dose-dependent response, with significant reductions in viral load at concentrations as low as 10 µM.

Antitumor Activity

In vitro assays revealed that this compound exhibited potent cytotoxic effects against various cancer cell lines, including L1210 (leukemia) and A549 (lung carcinoma). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Antimicrobial Activity

Research indicated that this compound displayed antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound through structural modifications. These modifications aim to enhance its efficacy and reduce potential side effects. For instance:

- Structural Variants : Analogues with different substitutions at the benzyl group have shown improved potency against specific viral strains.

- Combination Therapies : Combining this compound with existing antiviral drugs has been explored to enhance therapeutic outcomes.

Eigenschaften

IUPAC Name |

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTDTJWTCBSTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404394 | |

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60972-04-5 | |

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.